Avenaciolide

Übersicht

Beschreibung

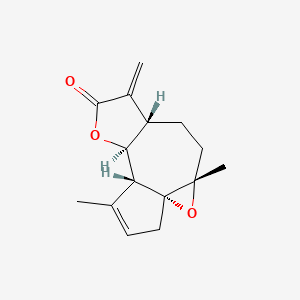

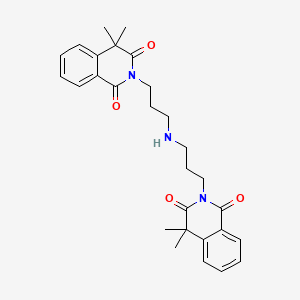

Avenaciolide is a water-insoluble fungal metabolite originally isolated from Aspergillus avenaceus . It has been found to inhibit glutamate transport in isolated rat liver mitochondria . It has also shown effective anti-cancer activity, particularly against malignant meningioma cells .

Synthesis Analysis

An asymmetric synthesis of Avenaciolide has been achieved using a diastereoselective palladium-catalyzed cyclization-carbonylation of bromodienes .Molecular Structure Analysis

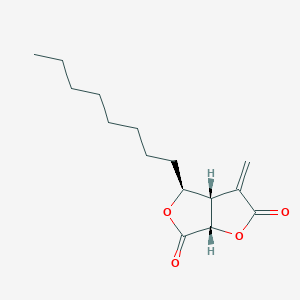

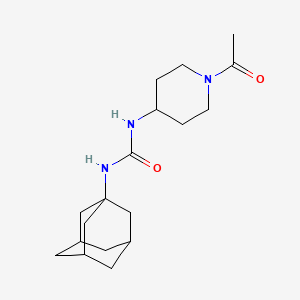

Avenaciolide contains a total of 42 bonds, including 20 non-H bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, 2 five-membered rings, 1 eight-membered ring, and 2 ester(s) (aliphatic) .Chemical Reactions Analysis

Avenaciolide has been found to induce apoptosis in human malignant meningioma cells through the production of reactive oxygen species .Wissenschaftliche Forschungsanwendungen

Inhibition of Lipolysis and Metabolic Effects

Avenaciolide, an antifungal lactone, has been found to inhibit lipolysis in adipose cells influenced by lipolytic hormones and phosphodiesterase inhibitors. It also impacts glucose, amino acid, and palmitic acid metabolism, notably affecting insulin-mediated stimulation of glucose oxidation and lipogenesis, as well as oxidation and esterification of palmitic acid. However, it exhibits minimal effect on amino acid metabolism (Kuo, Dill, Holmlund, & Bohonos, 1968).

Mitochondrial Anion Transport Inhibition

Avenaciolide is noted for its specific inhibitory effect on glutamate transport in rat liver mitochondria, influencing the entry of other dicarboxylic anions into mitochondria as well (Godinot, 1974).

Effects on Mitochondrial Cations

The compound exhibits ionophoric actions on mitochondrial cations, leading to alterations in mitochondrial respiration and the contents of substrate anions and cations (Harris & Wimhurst, 1974).

Antifungal Activity and Synthesis

Avenaciolide's antifungal properties are significant, with studies focusing on its synthesis and effects on mycelia development and conidia germination. Its efficacy is compared with various synthetic analogues, demonstrating its potential in antifungal applications (Castelo-Branco et al., 2007; Castelo-Branco et al., 2009).

Potential in Cancer Treatment

Recent research indicates avenaciolide's potential as a therapeutic drug for malignant meningioma, showing its ability to induce apoptosis in human malignant meningioma cells via reactive oxygen species-induced apoptosis (Katsuzawa, Kujirai, Kamisuki, & Shinoda, 2022).

Safety And Hazards

Eigenschaften

IUPAC Name |

(3aS,4S,6aS)-3-methylidene-4-octyl-4,6a-dihydro-3aH-furo[3,4-b]furan-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O4/c1-3-4-5-6-7-8-9-11-12-10(2)14(16)19-13(12)15(17)18-11/h11-13H,2-9H2,1H3/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTQYRQXFPSWSH-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1C2C(C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC[C@H]1[C@H]2[C@@H](C(=O)O1)OC(=O)C2=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,6aR)-rel-dihydro-3-methylene-4-octyl-furo[3,4-b]furan-2,6(3H,4H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3R)-3-hydroxypyrrolidine-1-carbonyl]-3-methyl-1-(2-methylpropyl)-6-(quinolin-4-ylmethyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B1666081.png)